molecular formula C13H10ClFN2O B12241657 2-chloro-6-fluoro-N-(6-methylpyridin-2-yl)benzamide

2-chloro-6-fluoro-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B12241657
M. Wt: 264.68 g/mol
InChI Key: QCFKALFMXNURMN-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(6-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the benzamide ring, along with a methylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(6-methylpyridin-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorobenzoyl chloride and 6-methyl-2-aminopyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-chloro-6-fluoro-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

    Material Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: Researchers study the compound’s interactions with biological systems to understand its effects and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(6-methylpyridin-2-yl)benzamide: This compound shares a similar structure but lacks the chloro substituent.

    2-chloro-N-(6-methylpyridin-2-yl)benzamide: Similar to the target compound but without the fluoro group.

Uniqueness

The presence of both chloro and fluoro substituents in 2-chloro-6-fluoro-N-(6-methylpyridin-2-yl)benzamide imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H10ClFN2O

Molecular Weight

264.68 g/mol

IUPAC Name

2-chloro-6-fluoro-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H10ClFN2O/c1-8-4-2-7-11(16-8)17-13(18)12-9(14)5-3-6-10(12)15/h2-7H,1H3,(H,16,17,18)

InChI Key

QCFKALFMXNURMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC=C2Cl)F

Origin of Product

United States

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